N2-Ethyl Substituent: Lipophilicity Intermediate Between N2-Methyl and N2-Isopropyl Analogs for Tunable Physicochemical Properties
The N2-ethyl group of the target compound provides a calculated logP value intermediate between the N2-methyl analog (CAS 851109-64-3; calculated logP approximately 1.8) and the N2-isopropyl analog (CAS 1049498-06-7; calculated logP approximately 2.8), with the target compound having an estimated calculated logP of approximately 2.3 based on the pyridazinone-phenylpiperazine carbonyl scaffold . This intermediate lipophilicity can offer a differentiated balance of membrane permeability and aqueous solubility compared to the more polar N2-methyl or more lipophilic N2-isopropyl variants .
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | Estimated calculated logP ≈ 2.3 (N2-ethyl substituent; MW = 312.37 g/mol, formula C17H20N4O2) |
| Comparator Or Baseline | N2-methyl analog (CAS 851109-64-3): estimated calculated logP ≈ 1.8; N2-isopropyl analog (CAS 1049498-06-7): estimated calculated logP ≈ 2.8 |
| Quantified Difference | ΔlogP ≈ +0.5 versus N2-methyl; ΔlogP ≈ −0.5 versus N2-isopropyl |
| Conditions | Calculated logP estimates based on pyridazinone scaffold with 4-phenylpiperazine-1-carbonyl substitution; values are in silico approximations |
Why This Matters
For procurement decisions in lead optimization programs, the intermediate lipophilicity of the N2-ethyl derivative may provide a superior permeability-solubility compromise compared to either the more polar N2-methyl or more lipophilic N2-isopropyl analogs, potentially reducing the need for additional formulation adjustments.
